

# The Natural Occurrence of Beta-Casomorphins in Bovine Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | beta-Casomorphin |           |
| Cat. No.:            | B10794742        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Beta-casomorphins (BCMs) are opioid peptides derived from the enzymatic digestion of  $\beta$ -casein, a principal protein in bovine milk. The most studied of these is beta-casomorphin-7 (BCM-7), which is primarily released from the A1 variant of  $\beta$ -casein. This technical guide provides an in-depth overview of the natural occurrence of beta-casomorphins in bovine milk, their precursors, formation during digestion and processing, and reported concentrations in various dairy products. It details common experimental protocols for their analysis and illustrates the key signaling pathways associated with their bioactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physiological and pharmacological implications of these milk-derived peptides.

#### Introduction

Milk proteins are a well-recognized source of bioactive peptides, which are inactive within the parent protein but can be released through enzymatic hydrolysis during gastrointestinal digestion or food processing. Among these, **beta-casomorphin**s (BCMs) have garnered significant scientific interest due to their opioid-like activity. BCMs are a group of peptides that bind to opioid receptors, potentially influencing physiological processes in the gastrointestinal, nervous, and immune systems.[1][2]



The primary precursor of BCMs in bovine milk is  $\beta$ -casein, which constitutes approximately 30% of the total protein content.[3] Genetic polymorphism of the  $\beta$ -casein gene has led to the emergence of several variants, with A1 and A2 being the most prevalent in Western cattle breeds. The critical difference between these two variants lies at position 67 of the 209-amino acid chain: A1  $\beta$ -casein has a histidine residue, while A2  $\beta$ -casein contains a proline at this position.[4] This single amino acid substitution profoundly impacts the susceptibility of the protein to enzymatic cleavage and, consequently, the release of BCM-7.[4][5]

#### **Precursors and Formation of Beta-Casomorphins**

**Beta-casomorphin**s are not typically found in significant amounts in raw milk; instead, they are formed during the digestive process or as a result of milk processing.[4][6]

#### **Genetic Variants of β-Casein: The A1/A2 Hypothesis**

The A1 and A2 variants of  $\beta$ -casein are the most relevant to the formation of BCM-7.[5]

- A1 β-Casein: Contains a histidine residue at position 67. The peptide bond preceding this histidine (Isoleucine<sup>66</sup>-Histidine<sup>67</sup>) is susceptible to cleavage by digestive enzymes.[7] This hydrolysis releases the bioactive peptide BCM-7, which corresponds to amino acids 60-66 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) of the β-casein chain.[7]
- A2 β-Casein: Features a proline at position 67. The Isoleucine<sup>66</sup>-Proline<sup>67</sup> bond is significantly more resistant to enzymatic digestion.[4] Consequently, milk containing predominantly A2 β-casein releases minimal to no BCM-7.[8][9]

While A1 and B variants are known to release BCM-7, other  $\beta$ -casomorphins with varying lengths (e.g., BCM-5, BCM-9, BCM-11) can also be formed from the proteolysis of  $\beta$ -casein.[7] [10]

#### **Enzymatic Digestion**

The release of BCM-7 from A1  $\beta$ -casein is a multi-step enzymatic process primarily occurring in the small intestine.[7] Key enzymes involved include:

• Pepsin: Initiates the digestion of β-casein in the stomach.



- Pancreatic Elastase: Cleaves the peptide bond between isoleucine-66 and histidine-67, releasing the C-terminus of BCM-7.[10][11]
- Leucine Aminopeptidase: Acts on the N-terminus to finalize the release of the BCM-7 peptide.[10][12]

Figure 1. Enzymatic Release of BCM-7 from A1  $\beta$ -Casein

## Quantitative Data on Beta-Casomorphin-7 Occurrence

The concentration of BCM-7 varies significantly depending on the genetic makeup of the cow, the type of dairy product, and whether the measurement is taken before or after digestion.



| Sample Type                                                                 | β-Casein Genotype        | BCM-7<br>Concentration                        | Reference |
|-----------------------------------------------------------------------------|--------------------------|-----------------------------------------------|-----------|
| Raw Milk                                                                    | A1A1 vs. A2A2            | Traces of BCM-7 found in non-hydrolyzed milk. | [6]       |
| Raw Milk                                                                    | Not specified            | 2.0 to 3.0 ng/mL                              | [13]      |
| Hydrolyzed Milk                                                             | A1A1                     | 4 times higher than in A2A2 milk.             | [6]       |
| In vitro Digested<br>Filtered Milk                                          | Conventional (A1/A2 mix) | 4.55 to 7.05 mg/g β-<br>casein                | [9]       |
| In vitro Digested Pasteurized Milk                                          | Conventional (A1/A2 mix) | 4.99 to 6.89 mg/g β-<br>casein                | [9]       |
| In vitro Digested<br>Jersey Milk                                            | A2 (major variant)       | 2.5 to 4.5 mg/g β-<br>casein                  | [9]       |
| Simulated Gastro-<br>Intestinal Digestion<br>(SGID) of β-Casein<br>Variants | A1 and B                 | 5-176 mmol/mol<br>casein                      | [8][14]   |
| Simulated Gastro-<br>Intestinal Digestion<br>(SGID) of β-Casein<br>Variants | A2                       | Not released                                  | [8][14]   |
| Commercial Infant<br>Formulas (after SGID)                                  | A1, A2, and B present    | 16-297 nmol per 800<br>mL                     | [8][14]   |
| Cheese (after pressing and during ripening)                                 | A1A1                     | Higher than in A2A2<br>cheeses                | [13]      |

# **Experimental Protocols**



The analysis of **beta-casomorphin**s requires sensitive and specific analytical techniques. Simulated digestion models are often employed to mimic the physiological release of these peptides.

#### **Simulated Gastro-Intestinal Digestion (SGID)**

A common in vitro method to assess the release of BCMs from milk and dairy products involves a two-stage digestion process.

- Gastric Phase:
  - Milk or a solution of purified casein is adjusted to an acidic pH (e.g., pH 2.0-4.0).
  - Pepsin is added at a specific enzyme-to-substrate ratio.
  - The mixture is incubated at 37°C with continuous agitation for a defined period (e.g., 1-2 hours).
- Intestinal Phase:
  - The pH of the gastric digest is neutralized (e.g., to pH 7.0-7.5).
  - A pancreatic enzyme complex (e.g., pancreatin, Corolase PP™) containing proteases like trypsin and chymotrypsin, and often supplemented with specific enzymes like elastase and leucine aminopeptidase, is added.[8][12]
  - The mixture is incubated at 37°C for a further period (e.g., 2-4 hours).
  - The reaction is stopped, and the digest is analyzed for BCM content.

#### **Detection and Quantification Methods**

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
 This is the gold standard for the accurate quantification and confirmation of BCMs.[8][14] It offers high specificity and sensitivity, allowing for the identification of different casomorphin peptides.



 Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses antibodies specific to BCM-7 for its detection and quantification.[4] It is often used for screening large numbers of samples.

Figure 2. Experimental Workflow for BCM-7 Analysis

### Signaling Pathways and Physiological Relevance

BCMs exert their biological effects by acting as agonists for  $\mu$ -opioid receptors, which are part of the G-protein coupled receptor family.[1] These receptors are widely distributed throughout the body.

- Gastrointestinal (GI) Tract: Activation of μ-opioid receptors in the gut can influence motility, secretion, and immune function.[2][3]
- Central Nervous System (CNS): If BCMs cross the intestinal barrier and the blood-brain barrier, they could potentially modulate neurotransmission.
- Immune System: μ-opioid receptors are present on various immune cells, and their activation by BCMs may modulate immune responses, such as lymphocyte proliferation and histamine release.[15][16]

The signaling cascade initiated by BCM binding to the  $\mu$ -opioid receptor is similar to that of other opioids like morphine. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The opioid receptor antagonist, naloxone, can block these effects, confirming the receptor-mediated mechanism.[3]

Figure 3. BCM-7 Signaling Pathway via μ-Opioid Receptor

#### Conclusion

The natural occurrence of **beta-casomorphin**s in bovine milk is intrinsically linked to the genetic variant of the  $\beta$ -casein precursor. While present in negligible amounts in raw milk, BCM-7 is readily formed from A1  $\beta$ -casein during digestion. Understanding the conditions of their release, accurate quantification, and the mechanisms of their interaction with opioid receptors is crucial for evaluating their physiological significance. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development



professionals exploring the impact of these bioactive peptides on human health and their potential as pharmacological agents or targets. Further research is warranted to fully elucidate the in vivo effects and bioavailability of BCMs in different populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. thepharmajournal.com [thepharmajournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Formation and Degradation of Beta-casomorphins in Dairy Processing PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review [mdpi.com]
- 8. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic release of neocasomorphin and beta-casomorphin from bovine beta-casein -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. mdpi.com [mdpi.com]
- 14. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]



- 16. A naturally occurring opioid peptide from cow's milk, beta-casomorphine-7, is a direct histamine releaser in man PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Natural Occurrence of Beta-Casomorphins in Bovine Milk: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10794742#natural-occurrence-of-beta-casomorphins-in-bovine-milk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com